![molecular formula C14H11F2N3O2S B2509502 2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1396783-80-4](/img/structure/B2509502.png)

2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

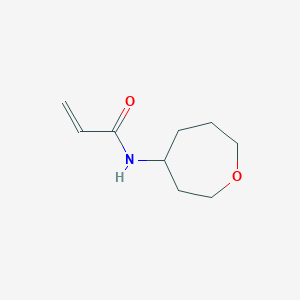

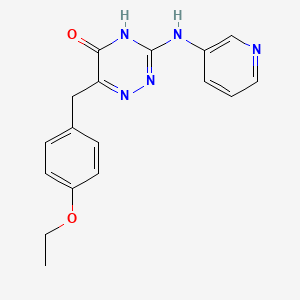

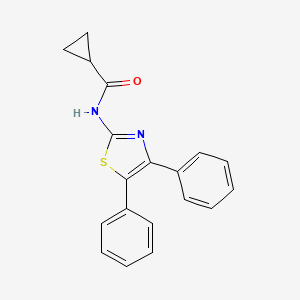

“2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide” is an organic compound with the molecular formula C14H11F2N3O2S . It has an average mass of 323.318 Da and a monoisotopic mass of 323.054016 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a family of pyrazolo[1,5-a]pyrimidines has been synthesized using simpler and greener methodologies . The synthetic methodology had a relative material efficiency (RME) of 40–53%, which is significantly higher than that of BODIPYs (RME: 1.31–17.9%) .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[1,5-a]pyridine ring attached to a benzenesulfonamide moiety via a methylene bridge . The compound also contains two fluorine atoms at the 2 and 6 positions of the benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” have not been reported, studies on similar pyrazolo[1,5-a]pyrimidines have shown that their photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring .Scientific Research Applications

Antimicrobial Potential

Research into pyrazolo[1,5-a]pyridine derivatives, including structures similar to 2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide, has shown promising antimicrobial properties. Specifically, compounds bearing the benzenesulfonamide moiety have been evaluated for their in vitro antibacterial activity against pathogenic bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against yeasts like Saccharomyces cerevisiae and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Chandak et al., 2013).

Anti-Breast Cancer Activity

Another significant application of similar sulfonamide derivatives includes their evaluation as anticancer agents, particularly against breast cancer. Studies have reported the synthesis and biological evaluation of compounds with the benzenesulfonamide scaffold showing potent anticancer activity against human tumor breast cell lines, highlighting their potential in cancer therapy (Ghorab et al., 2014).

Anti-Inflammatory and Analgesic Properties

Further research has explored the anti-inflammatory and analgesic activities of celecoxib derivatives, including sulfonamide structures. These compounds have shown potential in treating inflammation and pain without causing significant tissue damage in vital organs, positioning them as possible safer alternatives to existing anti-inflammatory drugs (Küçükgüzel et al., 2013).

Antimalarial Activity

Derivatives of pyrazolo[1,5-a]pyridine linked to the benzenesulfonamide group have also been investigated for their antimalarial activity against Plasmodium falciparum. These studies offer a foundation for developing new antimalarial agents to address the growing challenge of drug-resistant malaria strains (Silva et al., 2016).

Herbicidal Activity

Research into the herbicidal activity of pyrazoline derivatives, including those with a benzenesulfonamide moiety, indicates potential agricultural applications. These compounds have shown post-emergence activity against dicotyledonous weed species, suggesting a possible role in developing new herbicides to improve crop yield and management (Eussen et al., 1990).

Future Directions

The future directions for research on “2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide” could include further exploration of its synthesis, properties, and potential applications. Given the interesting properties of similar compounds, it may be worthwhile to investigate its potential use in optical applications .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to have significant inhibitory activity .

Mode of Action

It is known that the presence of electron-donating groups (edgs) at position 7 on the fused ring can improve both the absorption and emission behaviors .

Biochemical Pathways

Compounds with similar structures have been used for various biological applications .

Result of Action

It is known that compounds with similar structures have shown significant inhibitory activity .

Action Environment

It is known that the stability of similar compounds under exposure to extreme ph has been studied .

properties

IUPAC Name |

2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N3O2S/c15-11-4-3-5-12(16)14(11)22(20,21)18-9-10-8-17-19-7-2-1-6-13(10)19/h1-8,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZCHXFEEOBHDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CNS(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2509422.png)

![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2509427.png)

![3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2509429.png)

![N-(4-methylbenzyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2509430.png)

![1-(3,4-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2509431.png)

![2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2509432.png)

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2509435.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2509440.png)